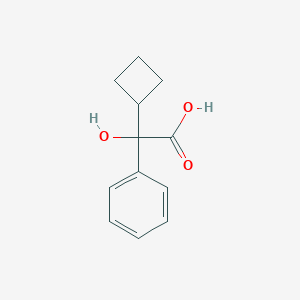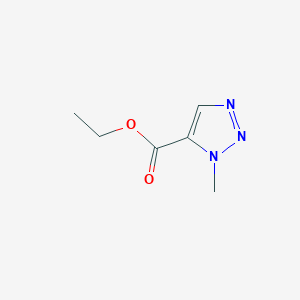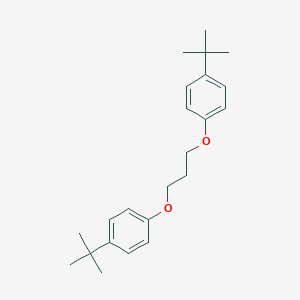
1,3-Bis(4-(terc-butil)fenoxi)propano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-(tert-butyl)phenoxy)propane is a synthetic organic compound that belongs to the family of bisphenols. It is widely used in the manufacturing of polycarbonate plastics, epoxy resins, and other industrial products. This compound is known for its versatility and high perplexity, facilitating complex reactions and diverse applications ranging from drug synthesis to polymer design.
Aplicaciones Científicas De Investigación
1,3-Bis(4-(tert-butyl)phenoxy)propane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer in biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
Target of Action
A similar compound, 1,1- (propane-1,3-diyl)bis (4-tert-butylpyridinium) diiodide (mb327), has been shown to interact with the ion channel of the nicotinic acetylcholine receptor .
Mode of Action
It’s worth noting that ethers, a class of compounds to which this molecule belongs, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation .
Result of Action
A related compound, mb399, has been shown to improve survival of animals poisoned with the organophosphorus nerve agent soman when used therapeutically in combination with hyoscine and physostigmine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-(tert-butyl)phenoxy)propane typically involves the reaction of 4-tert-butylphenol with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the dibromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-Bis(4-(tert-butyl)phenoxy)propane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-(tert-butyl)phenoxy)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.
1,3-Bis(4-hydroxyphenyl)propane: Similar structure but with hydroxyl groups instead of tert-butyl groups.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with methylene linkage and tert-butyl groups.
Uniqueness
1,3-Bis(4-(tert-butyl)phenoxy)propane is unique due to its specific structure, which imparts high thermal stability and resistance to oxidation. The presence of tert-butyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Propiedades
IUPAC Name |
1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFOUZFBQVZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367140 |
Source


|
| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102756-13-8 |
Source


|
| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)
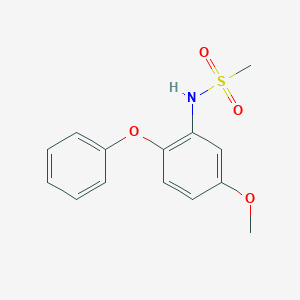
![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)
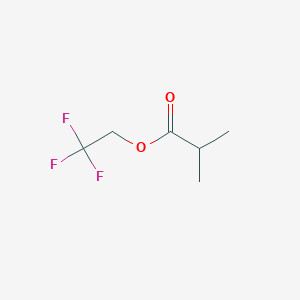
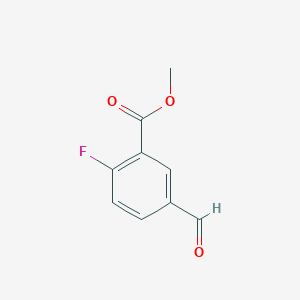
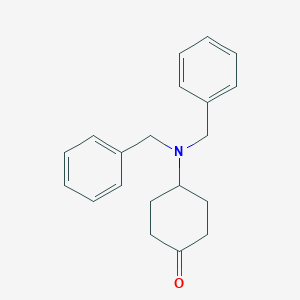



![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)
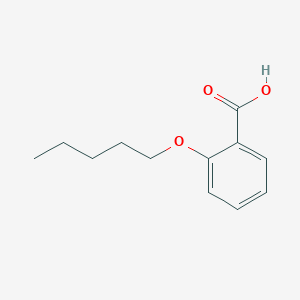
![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
